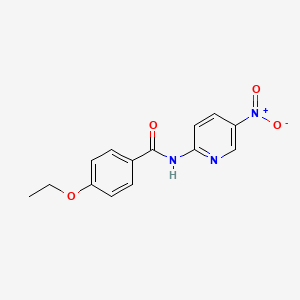

4-ethoxy-N-(5-nitropyridin-2-yl)benzamide

Description

4-Ethoxy-N-(5-nitropyridin-2-yl)benzamide is a benzamide derivative featuring a 5-nitropyridin-2-ylamine group attached to a 4-ethoxy-substituted benzene ring. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and material science applications.

Synthetic routes for analogous benzamide derivatives often involve coupling reactions between substituted benzoic acids or acyl chlorides and aminopyridines. For example, N-(5-nitropyridin-2-yl)benzamide derivatives have been synthesized via condensation of 5-nitropyridin-2-amine with substituted benzoyl chlorides under reflux conditions .

Properties

IUPAC Name |

4-ethoxy-N-(5-nitropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-12-6-3-10(4-7-12)14(18)16-13-8-5-11(9-15-13)17(19)20/h3-9H,2H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQMCUBNTBYERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 5-nitro-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-amino-N-(5-nitropyridin-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-ethoxy-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tubercular activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-ethoxy-N-(5-nitropyridin-2-yl)benzamide and related benzamide derivatives:

| Compound Name | Substituents on Benzamide | Pyridine/Other Ring | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 4-Ethoxy | 5-Nitropyridine | C₁₄H₁₃N₃O₄ | Not reported | Ethoxy, nitro |

| N-(5-Nitropyridin-2-yl)-4-nitrobenzamide (7c) | 4-Nitro | 5-Nitropyridine | C₁₂H₈N₄O₅ | Not reported | Nitro (benzamide and pyridine) |

| 4-Ethoxy-N-(4-fluorophenyl)benzamide | 4-Ethoxy | 4-Fluorophenyl | C₁₅H₁₄FNO₂ | Not reported | Ethoxy, fluoro |

| MID-1 (4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide) | 4-Ethoxy | 5-Nitrothiazole | C₁₂H₁₁N₃O₄S | Not reported | Ethoxy, nitro, thiazole |

| N-(5-Bromopyridin-2-yl)-4-chlorobenzamide (4c) | 4-Chloro | 5-Bromopyridine | C₁₂H₈BrClN₂O | Not reported | Chloro, bromo |

Key Observations:

- Ring Systems: Replacing pyridine with thiazole (as in MID-1) introduces sulfur, altering electronic properties and binding interactions. MID-1 demonstrated activity in modulating protein-protein interactions (e.g., MG53-IRS-1), suggesting heterocycle choice significantly impacts biological targets .

- Halogen vs. Nitro: Bromo/chloro substituents (e.g., 4c) may improve antimicrobial activity but reduce metabolic stability compared to nitro groups .

2.2.1. Antimicrobial Activity

- N-(5-Nitropyridin-2-yl)benzamide Derivatives (7a–7c): These compounds exhibited MIC values of 0.22–1.49 µM against Gram-positive and Gram-negative bacteria. The sulfonamide derivative (compound 5) outperformed benzamides, with MIC values indicating superior antibacterial potency .

- This compound: While direct antimicrobial data is unavailable, the ethoxy group’s steric bulk may reduce membrane permeability compared to smaller substituents (e.g., methyl or nitro).

2.2.2. Protein Interaction Modulation

- MID-1 (Thiazole Analog): Demonstrated inhibition of MG53-IRS-1 interactions, critical in insulin signaling pathways. The nitro group’s positioning on thiazole vs. pyridine may influence binding specificity .

- Benzamide mGlu5 PAMs: Benzamide derivatives with varied substituents (e.g., trifluoromethyl, methoxy) showed EC₅₀ values ≤1 µM as metabotropic glutamate receptor 5 positive allosteric modulators, highlighting the scaffold’s versatility .

2.2.3. Tubulin Binding

- Trimethoxyphenyl Benzamides (e.g., 16b): Exhibited high tubulin binding affinity, with chloro derivatives (16d) showing enhanced activity over methoxy analogs. The ethoxy group in this compound may similarly influence microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.